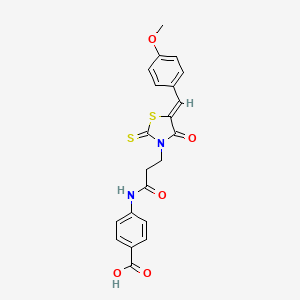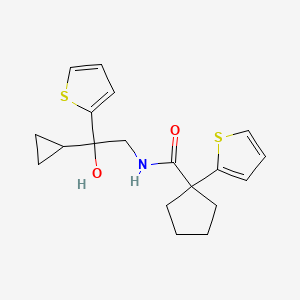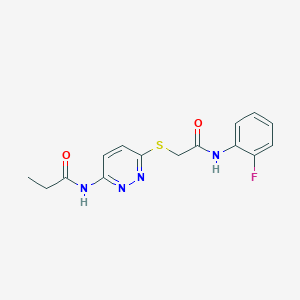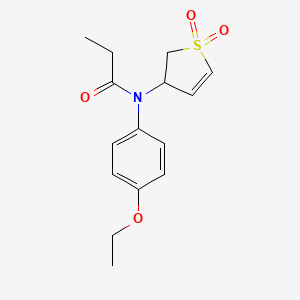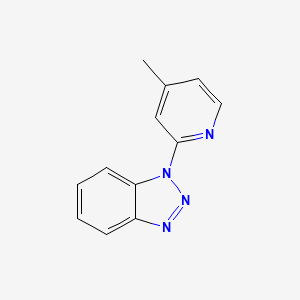
1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone is a chemical entity that has been the subject of various studies due to its potential applications and interesting properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can be used to infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the Mannich reaction, which is a three-component reaction involving a ketone, an amine, and formaldehyde or a formaldehyde equivalent. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized using this method, with variations in the ketone component and the reaction conditions optimized for yield and purity . Although the exact compound of interest is not described, the synthesis of similar compounds suggests that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and computational analyses. For example, the molecular structure, vibrational wavenumbers, and electronic properties of a compound with a similar dichlorophenyl group were studied using Hartree-Fock (HF) and density functional theory (DFT) methods . These methods could be applied to the compound of interest to deduce its molecular geometry and electronic structure.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, the reactivity of a compound with a chlorophenyl group was investigated through molecular docking studies, suggesting potential inhibitory activity against certain proteins . This implies that the compound of interest may also exhibit specific reactivity that could be harnessed for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure and molecular arrangement of a chlorophenyl-containing compound were determined using XRD, and its non-linear optical properties were assessed . These techniques could be used to characterize the physical and chemical properties of the compound of interest.
Case Studies
While the provided papers do not mention specific case studies involving the exact compound, they do provide insights into the potential applications of similar compounds. For example, the study of non-linear optical properties and molecular docking suggests that these compounds could be useful in materials science and drug discovery, respectively .
Aplicaciones Científicas De Investigación
Enolization Studies
1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone's enolization has been studied using NMR spectroscopy. Research found an equilibrium mixture in chloroform solutions of this material, revealing important insights into its chemical behavior and potential applications in pharmaceutical science (Warren et al., 1971).
Synthesis of Derivatives
This compound has been used as a starting material in the synthesis of complex organic molecules, like imidazo[1,2-a]pyrazolo[4,3-f] [1,4]diazepine derivatives. These synthetic pathways are crucial for developing new pharmaceuticals and understanding complex organic chemistry (Hicks et al., 1984).
Investigation of Inclusion Compounds
Studies have explored the formation of inclusion compounds involving this compound. Such research is significant in materials science, offering insights into molecular interactions and the development of new materials (Bardet et al., 1999).
Crystal Polymorphism
Research on the crystal polymorphism of related compounds, such as falicaine hydrochloride, provides valuable information for the pharmaceutical industry. Understanding the polymorphic forms of drug substances is crucial for drug formulation and stability studies (Schmidt, 2005).
Asymmetric Synthesis Applications
Asymmetric synthesis of derivatives like (S)-3-chloro-1-phenyl-1-propanol using microbial reductases showcases the potential of biocatalysts in producing enantiomerically pure compounds, which is essential in the synthesis of various pharmaceutical agents (Choi et al., 2010).
Potential Cytotoxic Agents
Compounds like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized and investigated for their potential as potent cytotoxic agents. Such research contributes to the search for new anticancer drugs (Mete et al., 2007).
Corrosion Inhibition in Mild Steel
Experimental and computational studies have shown the effectiveness of propanone derivatives as corrosion inhibitors in mild steel, which has implications for industrial applications (Olasunkanmi & Ebenso, 2019).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUVMOJTLUWCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

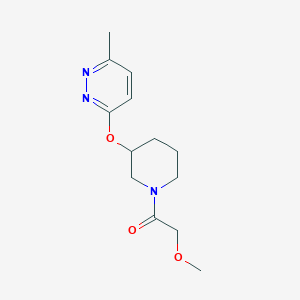
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)
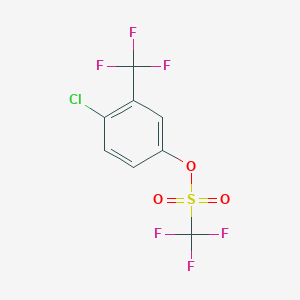

![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)
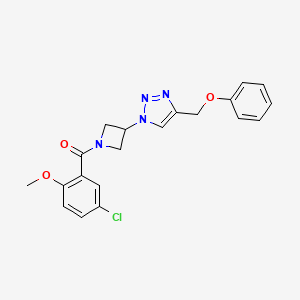
![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)
![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)
